molecular formula C8H10N2O B2991928 1h-Pyrrolo[3,2-b]pyridine-6-methanol,2,3-dihydro- CAS No. 1194869-43-6

1h-Pyrrolo[3,2-b]pyridine-6-methanol,2,3-dihydro-

Cat. No.: B2991928
CAS No.: 1194869-43-6
M. Wt: 150.181
InChI Key: MKPHBWDDAXXGEU-UHFFFAOYSA-N
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Description

1H-Pyrrolo[3,2-b]pyridine-6-methanol, 2,3-dihydro- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a fused pyrrole and pyridine ring system, which imparts unique chemical and biological properties. It is often explored for its potential therapeutic applications, particularly in targeting specific biological pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[3,2-b]pyridine-6-methanol, 2,3-dihydro- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyridine derivative with a suitable pyrrole precursor can lead to the formation of the desired compound. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[3,2-b]pyridine-6-methanol, 2,3-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .

Scientific Research Applications

1H-Pyrrolo[3,2-b]pyridine-6-methanol, 2,3-dihydro- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[3,2-b]pyridine-6-methanol, 2,3-dihydro- involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to therapeutic effects. The compound may also interact with receptors on the cell surface, modulating signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

    1H-Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar structure but different biological activities.

    2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: A compound with a fused pyrrole and quinoline ring system, used in different therapeutic areas.

Uniqueness: 1H-Pyrrolo[3,2-b]pyridine-6-methanol, 2,3-dihydro- is unique due to its specific ring structure and the presence of a methanol group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted therapeutic applications and scientific research.

Properties

IUPAC Name

2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-6-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c11-5-6-3-8-7(10-4-6)1-2-9-8/h3-4,9,11H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPHBWDDAXXGEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1N=CC(=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1194869-43-6
Record name {1H,2H,3H-pyrrolo[3,2-b]pyridin-6-yl}methanol
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